

PF-06260933: A Technical Guide for Investigating Neuroinflammation and Neurodegeneration

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Compound of Interest

Compound Name: PF-06260933

Cat. No.: B560549

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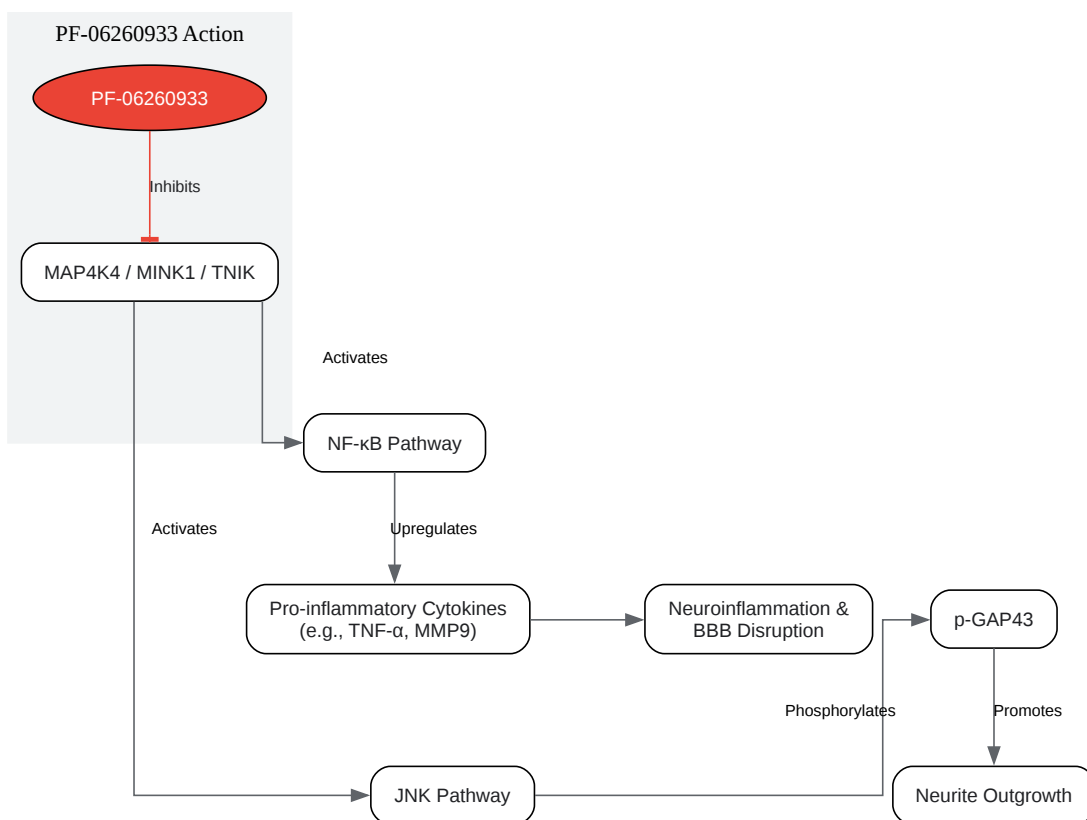
Introduction: **PF-06260933** is a potent, orally active, and highly selective small-molecule inhibitor of Mitogen-activated protein kinase kinase kinase kinase 4 (MAP4K4).[1][2] MAP4K4 is a key upstream regulator in the Mitogen-Activated Protein Kinase (MAPK) signaling cascade, which is implicated in a variety of cellular processes, including inflammation and neuronal development.[3] Emerging research highlights the potential of **PF-06260933** as a valuable chemical probe for studying the roles of MAP4K4 in the pathogenesis of neuroinflammatory and neurodegenerative disorders. This guide provides a comprehensive overview of its mechanism of action, relevant experimental data, and detailed protocols for its application in neuroscience research.

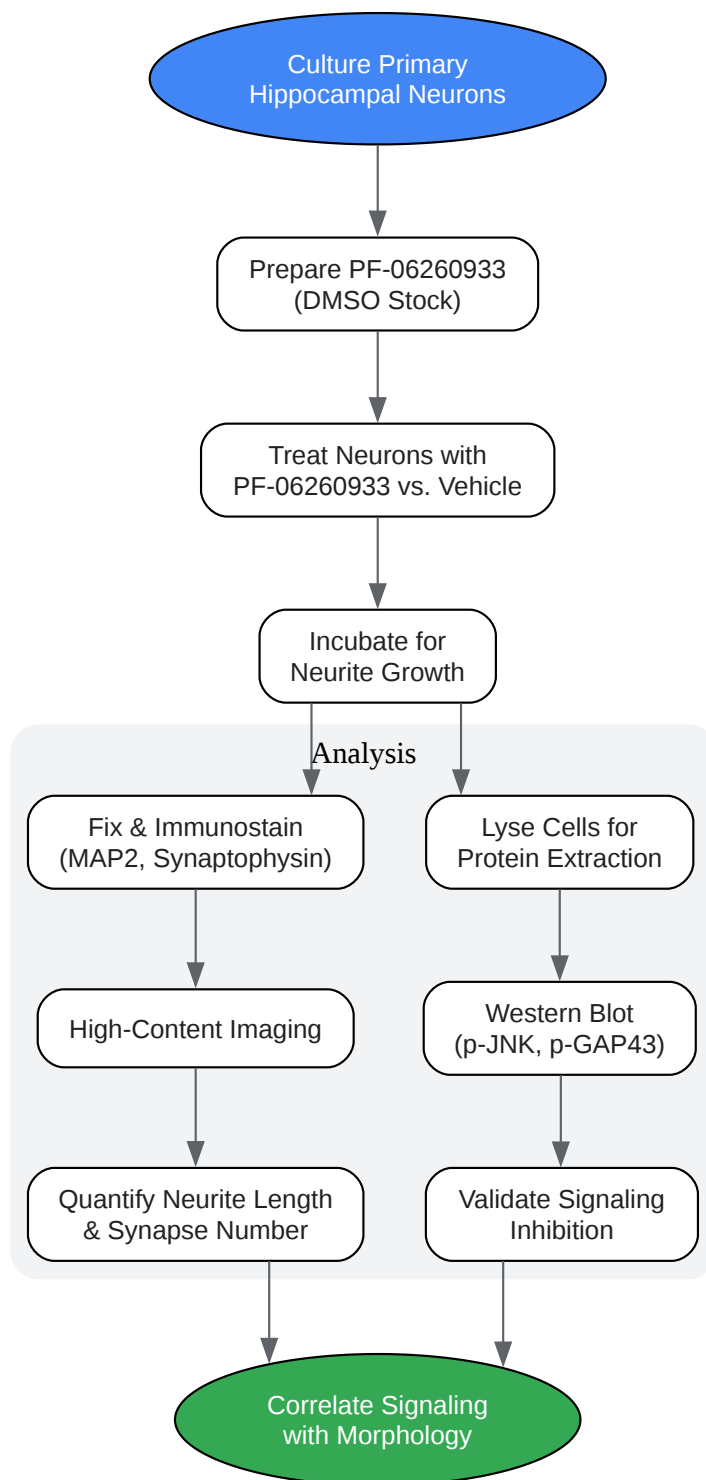
Core Mechanism of Action

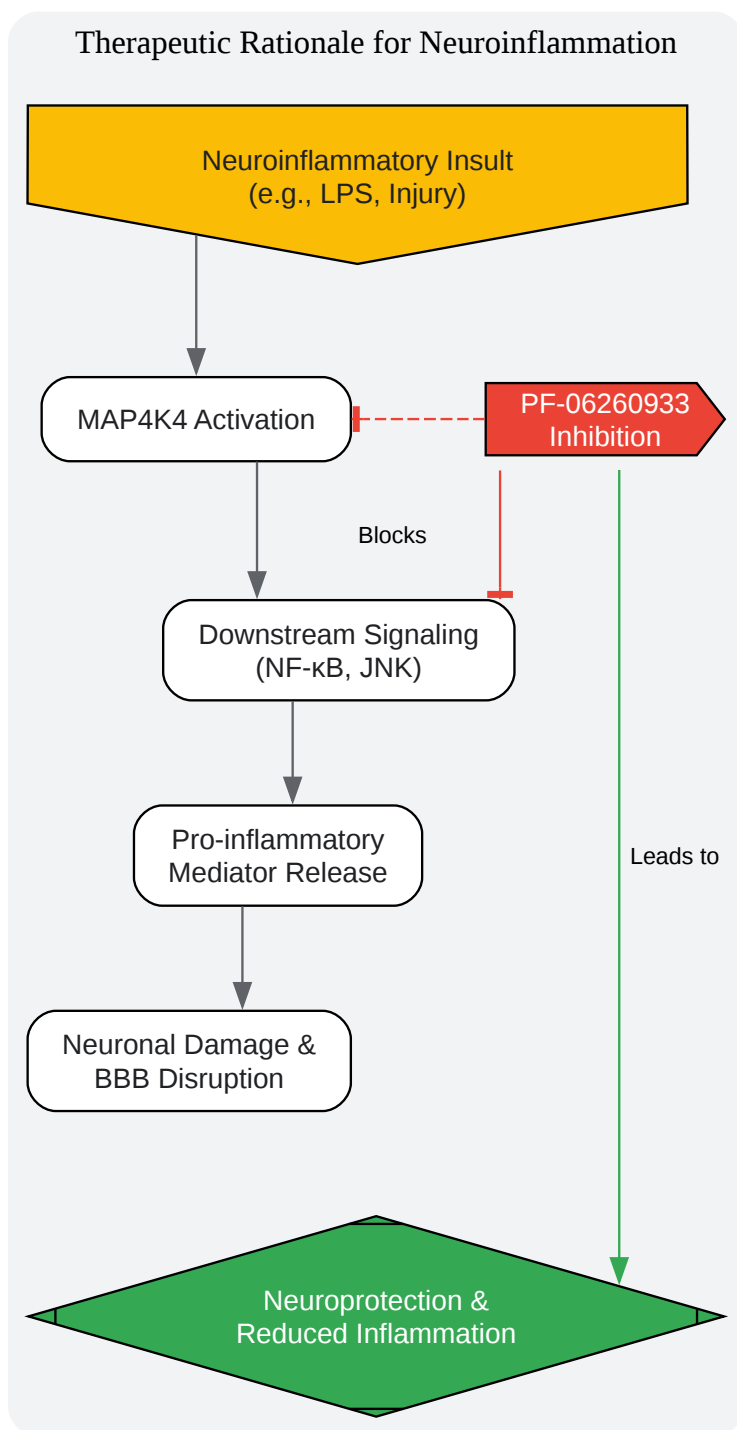
PF-06260933 exerts its biological effects primarily by inhibiting the kinase activity of MAP4K4.[1] It also demonstrates potent inhibitory activity against two other closely related kinases, Misshapen-like kinase 1 (MINK1) and TRAF2- and NCK-interacting kinase (TNIK).[4] The inhibition of these upstream kinases disrupts downstream signaling cascades, most notably the c-Jun N-terminal kinase (JNK) pathway, which plays a critical role in both inflammatory responses and neuronal functions such as neurite outgrowth.[3][5]

The inhibition of MAP4K4 by **PF-06260933** has been shown to modulate several pathways relevant to neuro-pathophysiology. In models of subarachnoid hemorrhage, MAP4K4 inhibition reduced blood-brain barrier damage by down-regulating the NF- κ B/MMP9 pathway.[6]

Furthermore, in cultured neurons, **PF-06260933** treatment was found to reduce the phosphorylation of JNK and Growth Associated Protein 43 (GAP43), leading to impaired neurite outgrowth.[3] This suggests a physiological role for MAP4Ks in normal neuronal development.[3]







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